N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)20-10-16(19)18-15-8-4-7-14(17)12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDXJOAOCILQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 3-methylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 3-amino-2-methylphenol with acetic anhydride to form an intermediate compound, 3-amino-2-methylphenyl acetate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methylphenol in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing large reactors where the starting materials are mixed and allowed to react under controlled temperature and pressure conditions.
Continuous Flow Reactors: Employing continuous flow systems where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed:
Oxidation Products: Corresponding oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form nitro derivatives using reagents like potassium permanganate.
- Reduction: Capable of undergoing reduction to form amine derivatives.
- Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Biology
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects: In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, indicating therapeutic potential in inflammatory conditions.
- Cancer Research: Investigations involving cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, highlighting its anticancer properties.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study evaluated the antimicrobial efficacy against several bacterial strains. Results indicated significant inhibition zones, supporting its role as an effective antimicrobial agent.
-
Anti-inflammatory Research:
- In vitro assays showed that the compound could significantly reduce pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases.
-
Cancer Cell Proliferation Inhibition:
- Research involving various cancer cell lines demonstrated that treatment with this compound led to notable decreases in cell viability and increased apoptosis rates.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s structure comprises two critical regions:
- Phenoxy-acetamide region: The 3-methylphenoxy group influences lipophilicity and receptor interactions.
Comparisons with similar compounds (Table 1) highlight how substituent modifications alter biological activity.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (e.g., Cl) : PPOA-N-Ac-2-Cl exhibits stronger osteoclast inhibition than PPOA-N-Ac-2-Me, likely due to enhanced receptor binding via electron withdrawal .
- Bulky Groups (e.g., Piperazinyl) : NAPMA’s 4-acetylpiperazinyl group increases molecular weight and introduces hydrogen-bonding sites, contributing to its high potency in suppressing RANKL-induced osteoclastogenesis .
- Positional Effects: A methyl group at the meta position (3-methylphenoxy) may optimize steric interactions compared to ortho (2-methylphenoxy) or para positions, as seen in PPOA derivatives .
Pharmacokinetic Considerations
- Metabolic Stability: Amino groups (e.g., 3-amino in the target compound) may increase susceptibility to oxidation, whereas acetylated amines (e.g., NAPMA) could enhance stability .
Research Findings and Mechanistic Insights
Osteoclast Inhibition Pathways
- NAPMA : Downregulates osteoclast markers (c-Fos, NFATc1, cathepsin K) via inhibition of MAPK/NF-κB signaling, reducing TRAP-positive multinucleated cell formation by >80% at 10 μM .
- PPOA Derivatives : PPOA-N-Ac-2-Cl suppresses RANKL-induced TRAF6 activation, a key upstream regulator of osteoclast differentiation .
Comparative Efficacy
- NAPMA vs. PPOA-N-Ac-2-Cl : Both show comparable high efficacy, but NAPMA’s piperazinyl group may confer additional anti-resorptive effects in vivo, as demonstrated in ovariectomized mouse models .
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an acetamide functional group, an amino group, and a phenoxy moiety. Its molecular formula is with a molecular weight of 270.33 g/mol. The structural components contribute to its reactivity and interaction with biological systems, enhancing its potential as a pharmaceutical agent.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways. This property is crucial for its potential applications in treating diseases where enzyme regulation is necessary.
- Signaling Pathways : It may influence key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its structure suggests that it may interact with inflammatory mediators, potentially leading to reduced inflammation in various biological contexts.
Anticancer Potential
This compound has demonstrated anticancer activity in several studies. It has been evaluated against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The structure-activity relationship studies indicate that modifications to the compound can enhance its cytotoxic effects against cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the importance of specific structural features for its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Amino Group | Enhances interaction with biological targets |
| Phenoxy Moiety | Improves solubility and bioavailability |
| Methyl Substituents | Modulate lipophilicity and cellular permeability |
These findings suggest that careful modifications to the compound's structure could lead to improved biological activities, particularly in targeting specific diseases.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against MLL leukemia cells with IC50 values ranging from 0.2 to 4 µM. The selectivity index (SI) for these compounds indicates a favorable profile compared to standard chemotherapeutics .
- Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria using the dilution method. Results indicated that it possesses notable antibacterial activity, outperforming some currently used antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of substituted phenoxyacetic acid derivatives with aromatic amines under reflux conditions (e.g., using DCC as a coupling agent).
- Step 2 : Reduction of nitro intermediates (e.g., using Fe/HCl or catalytic hydrogenation) to introduce the amino group.
- Key reagents: Ethyl chloroacetate, 3-methylphenol, and 3-nitro-2-methylaniline. Reaction conditions (temperature: 80–100°C; solvent: ethanol or DMF) are critical for yield optimization .
- Analytical Validation : Confirm intermediate purity via TLC and final product characterization via -NMR and LC-MS .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm aromatic substitution patterns and acetamide linkage.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 298.14).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm amide functionality .
Q. What functional groups dictate its reactivity?
- Methodological Answer :
- Amino Group (-NH) : Prone to acetylation or diazotization; reacts with electrophiles (e.g., aldehydes in Schiff base formation).
- Acetamide (-NHCO-) : Participates in hydrolysis (acid/base) to yield carboxylic acids or amines.
- Phenoxy Ether (-O-) : Stable under mild conditions but cleavable via strong acids (e.g., HBr/AcOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
- Dose-Response Analysis : Perform IC calculations across multiple replicates to address variability.
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or EGFR, followed by SPR or ITC for affinity validation .
- Example Contradiction : Discrepant antimicrobial results may arise from strain-specific resistance; use CLSI guidelines for MIC testing .
Q. What strategies improve crystallographic data quality for structural analysis?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (solvent: chloroform/hexane) or vapor diffusion.
- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Address twinning via TWINLAW .
- Example : A 2025 study resolved disorder in the phenoxy group using iterative refinement cycles .
Q. How can computational modeling predict its metabolic pathways?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
- Key Parameters : LogP (~2.5) predicts moderate bioavailability; CYP3A4/2D6 are likely involved in oxidation.
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
